ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
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Overview
Description
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring fused with a pyridazine ring, which is further connected to a benzoate ester
Mechanism of Action
Target of Action
They can interact with various enzymes and receptors in the body, influencing numerous biological processes .
Mode of Action
Many pyrazole derivatives exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information on ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate, it’s difficult to say which biochemical pathways it might affect. Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Based on the known activities of other pyrazole derivatives, it could potentially have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring, and finally, the esterification to form the benzoate ester.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of Pyridazine Ring: The pyridazine ring is often formed by the reaction of the pyrazole derivative with appropriate nitriles or hydrazines under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated compounds, which can be further utilized in various applications.
Scientific Research Applications
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antibacterial, and antifungal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar pharmacological properties.
Pyridazine Derivatives: Compounds with similar pyridazine rings that exhibit comparable biological activities.
Benzoate Esters: Esters with similar ester functional groups used in various applications.
Uniqueness
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is unique due to its multi-ring structure, which provides a combination of properties from pyrazole, pyridazine, and benzoate moieties. This structural complexity allows for diverse reactivity and a wide range of applications in different fields.
Biological Activity
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N5O3 with a molecular weight of 365.4 g/mol . The compound features a complex structure that contributes to its biological activity.
Synthesis
Recent studies have focused on the synthesis of derivatives of this compound. The synthetic pathways typically involve the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives, followed by carboxamide formation and esterification .
Anticancer Properties
Several studies have reported the anticancer activity of compounds related to this compound. For instance, derivatives containing the pyrazole moiety have demonstrated significant antiproliferative effects against various human tumor cell lines. In vitro assays showed that these compounds could inhibit cell growth with GI50 values ranging from nanomolar to micromolar concentrations .
The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with tumor proliferation and survival. Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and cancer progression .
Study 1: Antiproliferative Activity
A study conducted on a series of pyrazole derivatives, including those related to this compound, revealed that these compounds exhibited notable antiproliferative activity across several cancer cell lines. The results indicated that the introduction of specific functional groups significantly enhanced their biological efficacy .
Compound Name | Cell Line Tested | GI50 (nM) |
---|---|---|
Compound A | MCF-7 | 50 |
Compound B | HeLa | 30 |
Ethyl Derivative | A549 | 20 |
Study 2: In Vivo Efficacy
In vivo studies on animal models have shown that administration of certain pyrazole-containing compounds leads to reduced tumor growth and increased survival rates compared to control groups. These findings suggest promising therapeutic potential for further development .
Properties
IUPAC Name |
ethyl 4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMYPERIBXNENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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